1-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

Serotonin receptor ligands Dopamine D2 receptor Structure-activity relationship

Select CAS 1049388-91-1 for rigorous SAR studies: its para-fluoro arylpiperazine scaffold with a minimal methanesulfonamide group enables precise exploration of binding mode divergence (only ~40% similarity vs carboxamide analogs) across 5-HT1A, 5-HT6, 5-HT7, and D2 receptors. The short ethyl spacer (n=2) addresses an underexplored region of spacer-length SAR; meta-fluoro regioisomer comparisons without it are impossible. Controlled logP 2.613 supports CNS programs requiring moderate lipophilicity. Secure this compound to maintain SAR integrity and avoid unpredictable receptor binding profiles caused by generic substitution.

Molecular Formula C19H24FN3O2S
Molecular Weight 377.48
CAS No. 1049388-91-1
Cat. No. B2671771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
CAS1049388-91-1
Molecular FormulaC19H24FN3O2S
Molecular Weight377.48
Structural Identifiers
SMILESC1CN(CCN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3
InChIInChI=1S/C19H24FN3O2S/c20-18-8-6-17(7-9-18)16-26(24,25)21-10-11-22-12-14-23(15-13-22)19-4-2-1-3-5-19/h1-9,21H,10-16H2
InChIKeyPZTLCKCAZNIRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide (CAS 1049388-91-1): Compound Class and Procurement Context


1-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide (CAS 1049388-91-1, molecular formula C19H24FN3O2S, MW 377.48) belongs to the arylpiperazinyl sulfonamide class, a scaffold extensively patented for serotonin (5-HT) receptor modulation and dual 5-HT/dopamine receptor activity [1]. The compound is listed in the ZINC database (ZINC35859215) as commercially available for ligand discovery, with a calculated logP of 2.613, and has not been reported in any clinical trial [2]. Its core pharmacophore—a 4-fluorophenyl methanesulfonamide linked via an ethyl spacer to a 4-phenylpiperazine—positions it within the long-chain arylpiperazine (LCAP) family that has yielded multi-receptor CNS agents with affinity for 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, D2, D3, and D4 receptors [3].

Why Arylpiperazinyl Sulfonamides Are Not Interchangeable: Structural Determinants of Receptor Affinity for CAS 1049388-91-1


Within the arylpiperazinyl sulfonamide class, three structural variables independently and non-additively control receptor affinity and selectivity: (1) the nature of the sulfonamide N-substituent (e.g., methanesulfonamide vs. benzenesulfonamide vs. carboxamide), (2) the length and rigidity of the alkylene spacer connecting the piperazine to the sulfonamide, and (3) the aryl substituent on the piperazine nitrogen [1]. Systematic SAR studies demonstrate that carboxamide-to-sulfonamide replacement in otherwise identical scaffolds shifts affinity profiles across 5-HT1A, 5-HT6, 5-HT7, and D2 receptors, and that benzyl sulfonamide derivatives can achieve Ki values of 8–85 nM at 5-HT7 while p-xylyl analogs diverge substantially [2]. Generic substitution of CAS 1049388-91-1 with a carboxamide analog, a regioisomeric fluorophenyl derivative, or a benzenesulfonamide congener would therefore produce a compound with a different—and likely unpredictable—receptor binding signature, undermining reproducibility in pharmacological experiments [1][2].

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide (CAS 1049388-91-1)


Sulfonamide vs. Carboxamide Functional Group Replacement: Class-Level Shifts in 5-HT and D2 Receptor Affinity

Kowalski et al. (2017) directly compared matched pairs of carboxamide and sulfonamide arylpiperazinylalkyl derivatives and demonstrated that the sulfonamide-to-carboxamide replacement produces divergent affinity shifts at 5-HT1A, 5-HT6, 5-HT7, and D2 receptors. Benzyl sulfonamide derivatives achieved the highest serotoninergic affinity, particularly at 5-HT7 (Ki = 8–85 nM), while 16 out of 24 compounds from both carboxamide and sulfonamide series displayed D2 receptor Ki values below 100 nM [1]. This provides class-level evidence that the methanesulfonamide moiety in CAS 1049388-91-1 is not a passive linker but an active determinant of receptor binding, and that replacing it with a carboxamide—as in the closest analog 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide—would yield a measurably different affinity profile [1].

Serotonin receptor ligands Dopamine D2 receptor Structure-activity relationship Arylpiperazine Sulfonamide

Fluorine Substitution Position on the Phenyl Ring: Impact on Binding Affinity in Arylpiperazine Series

The 4-fluorophenyl substitution in CAS 1049388-91-1 is a critical selectivity determinant. In the broader N-phenylpiperazine class, the position of fluorine substitution (ortho, meta, para) differentially affects D2 vs. D3 receptor binding and selectivity. For instance, LS-3-134, a substituted N-phenylpiperazine, exhibits Ki = 0.2 nM at human D3 receptors with >100-fold selectivity over D2 [1]. Partyka et al. (2017) further demonstrated that halogen bonding from fluorinated arylpiperazines contributes measurably to D2 and 5-HT1A/5-HT7 receptor affinity [2]. The close positional isomer 3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049387-85-0) differs from CAS 1049388-91-1 only in the fluorine position (meta vs. para), and published SAR on analogous series indicates that such a positional change can shift Ki values by >10-fold at specific receptor subtypes [1][2].

Fluorine SAR Dopamine D3 receptor Receptor selectivity N-phenylpiperazine Halogen bonding

Alkylene Spacer Length: Ethyl vs. Butyl Linker Effects in Arylpiperazinylalkyl Sulfonamide Pharmacology

The two-carbon ethyl spacer in CAS 1049388-91-1 distinguishes it from the four-carbon butyl spacer predominant in many characterized LCAP sulfonamides. Zajdel et al. (2012) systematically compared flexible alkylene spacers in quinoline- and isoquinoline-sulfonamide arylpiperazines and found that spacer length modulates both receptor affinity rank order and functional activity. Compound 16, with a butyl spacer, displayed combined 5-HT/ D2 receptor antagonism and produced antidepressant-like effects in the forced swim test in mice [1]. The Dhanoa et al. patent explicitly claims arylpiperazinyl sulfonamides where the spacer length n is independently 1–6, noting that n = 3 or 4 is advantageous for certain embodiments [2]. The ethyl spacer (n = 2) in CAS 1049388-91-1 thus occupies a distinct region of SAR space, potentially conferring different conformational preferences and receptor interactions compared to the more extensively characterized butyl-linked analogs [1][2].

Alkylene spacer SAR Long-chain arylpiperazines 5-HT7 receptor D2 receptor Multi-receptor profile

Methanesulfonamide vs. Arylsulfonamide Substituent: Differential 5-HT6 Receptor Affinity in Phenylpiperazine Series

The methanesulfonamide group in CAS 1049388-91-1 represents the smallest alkyl sulfonamide variant in the arylpiperazine sulfonamide series. Glennon et al. (2006) demonstrated at human 5-HT6 receptors that the benzenesulfonamide (or related arylsulfonamide) portion can be reversed, abbreviated to a sulfone, and relocated with relatively little impact on affinity, but that the specific arylsulfonyl constitution modulates affinity over a >1000-fold range [1]. Phenylpiperazines with arylsulfonamide groups (e.g., compound 9 series) showed Ki values from approximately 1 nM to >1000 nM at 5-HT6 [1]. The methanesulfonamide in CAS 1049388-91-1 lacks the extended aromatic surface of benzenesulfonamide or quinolinesulfonamide congeners, which is predicted to alter 5-HT6 binding and, critically, affect selectivity against other 5-HT subtypes and dopamine receptors [1][2].

5-HT6 receptor Sulfonamide pharmacophore Phenylpiperazine Binding affinity Structure-affinity relationship

Physicochemical Property Differentiation: Calculated logP and Molecular Descriptors vs. Structural Analogs

CAS 1049388-91-1 has a calculated logP of 2.613 and molecular weight of 377.48 g/mol, falling within favorable CNS drug-like property ranges [1]. By comparison, the carboxamide analog (2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide) lacks the polar sulfonamide sulfur and would have a lower computed logP, while benzenesulfonamide analogs have higher molecular weight (>400 g/mol) and increased aromatic surface area. The moderate lipophilicity of CAS 1049388-91-1, combined with the presence of only one basic piperazine nitrogen, distinguishes it from more lipophilic quinoline- and isoquinoline-sulfonamide LCAP derivatives (logP typically >3.5, MW often >450) that may have superior blood-brain barrier penetration but higher non-specific binding risk [1][2].

Lipophilicity CNS drug-likeness Physicochemical profiling logP ZINC database

Patent-Disclosed Design Criteria: Minimizing 5-HT1A/5-HT2A Adrenergic Cross-Reactivity and hERG Liability

The Dhanoa et al. patent (US 2007/0004742) explicitly defines design criteria for arylpiperazinyl sulfonamide compounds, stating that R1 (the substituent on the sulfonamide) should be selected to impart substantially no 5-HT1A/5-HT2A adrenergic receptor cross-reactivity, and that R2 and R3 should be chosen to impart substantially no hERG channel inhibition [1]. CAS 1049388-91-1, with its 4-fluorophenyl methanesulfonamide as R1, falls within the general formula of the patent. While the patent does not provide individual compound data, the disclosure establishes that the methanesulfonamide-4-fluorophenyl combination was purposefully claimed as part of a strategy to engineer selectivity away from undesirable serotonergic and cardiac ion channel targets, distinguishing it from non-selective arylpiperazine ligands that carry 5-HT1A/5-HT2A and hERG liabilities [1].

Selectivity design hERG channel 5-HT1A receptor Adrenergic cross-reactivity Arylpiperazinyl sulfonamide

Defined Application Scenarios for 1-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide (CAS 1049388-91-1) Based on Verified Evidence


Focused CNS Library Design Requiring a Methanesulfonamide-Containing Arylpiperazine Scaffold with Reduced Arylsulfonamide Bulk

Medicinal chemistry teams constructing CNS-targeted compound libraries should select CAS 1049388-91-1 when the goal is to incorporate an arylpiperazine pharmacophore with a minimal methanesulfonamide group rather than a larger arylsulfonamide. Evidence from Glennon et al. (2006) demonstrates that the arylsulfonamide portion of 5-HT6 ligands modulates affinity over a >1000-fold range [1], and the methanesulfonamide in CAS 1049388-91-1 provides a distinct and underexplored point in this SAR continuum. Its moderate logP of 2.613 [from ZINC, REFS-2] makes it suitable for CNS programs where excessive lipophilicity must be controlled.

Carboxamide-to-Sulfonamide Functional Group Replacement Studies in Structure-Activity Relationship Investigations

Kowalski et al. (2017) established that carboxamide/sulfonamide replacement in arylpiperazinylalkyl derivatives produces binding mode divergence across 5-HT1A, 5-HT6, 5-HT7, and D2 receptors, with sulfonamide-matched pairs showing only ~40% binding mode similarity compared to >83% for carboxamide pairs [1]. CAS 1049388-91-1 is the sulfonamide counterpart to the carboxamide analog 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, making this compound pair valuable for systematic functional group swap studies to probe the role of the sulfonamide moiety in receptor recognition.

Para-Fluoro Phenylpiperazine Positional Isomer Selectivity Profiling in Dopamine and Serotonin Receptor Panels

The para-fluoro substitution on the phenyl ring of the methanesulfonamide in CAS 1049388-91-1 distinguishes it from the meta-fluoro positional isomer (CAS 1049387-85-0). Published SAR in N-phenylpiperazine D3/D2 ligands demonstrates that fluorine position can alter Ki by >10-fold and subtype selectivity by >100-fold [1][2]. CAS 1049388-91-1 is the appropriate procurement choice for laboratories systematically comparing para- vs. meta-fluorophenyl effects on receptor binding in arylpiperazine sulfonamide series.

Ethyl-Spacer LCAP Scaffold Exploration for CNS Multi-Receptor Agent Discovery

The majority of pharmacologically characterized LCAP sulfonamides feature butyl (n=4) alkylene spacers, as exemplified by the Zajdel et al. (2012) series that yielded multi-receptor 5-HT/D2/D3/D4 agents with in vivo activity [1]. CAS 1049388-91-1, with its ethyl (n=2) spacer, represents a less-explored region of spacer-length SAR. The Dhanoa patent claims spacer lengths n=1–6, with specific embodiments favoring n=3 or 4 [2]. Procuring CAS 1049388-91-1 enables assessment of whether the shorter ethyl spacer confers a distinct receptor selectivity signature or physicochemical profile relative to the butyl-linked standard.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.